Cas no 1593469-21-6 (1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(4-Chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group and a (4-chloro-2-fluorophenyl)methyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both chloro and fluoro substituents enhances its electronic properties, making it a versatile intermediate for further functionalization. The 1,2,4-triazole scaffold is known for its stability and bioactivity, suggesting possible applications in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug discovery and development. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine structure
1593469-21-6 structure
Product name:1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
CAS No:1593469-21-6
MF:C9H8ClFN4
MW:226.638023376465
CID:5608425
PubChem ID:114848981

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
    • EN300-804855
    • 1593469-21-6
    • 1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
    • Inchi: 1S/C9H8ClFN4/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
    • InChI Key: DNHQUHHIYAJFSC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)CN1C=NC(N)=N1

Computed Properties

  • Exact Mass: 226.0421521g/mol
  • Monoisotopic Mass: 226.0421521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 2

1-(4-chloro-2-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804855-0.25g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-804855-0.5g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-804855-0.05g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-804855-0.1g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-804855-10.0g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-804855-5.0g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-804855-1.0g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-804855-1g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6
1g
$699.0 2023-09-02
Enamine
EN300-804855-2.5g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-804855-5g
1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
1593469-21-6
5g
$2028.0 2023-09-02

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